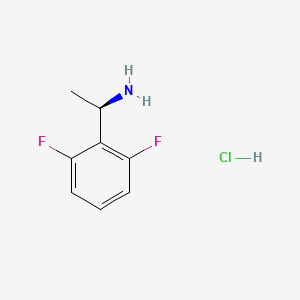

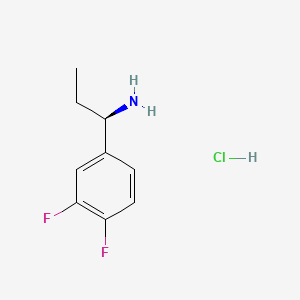

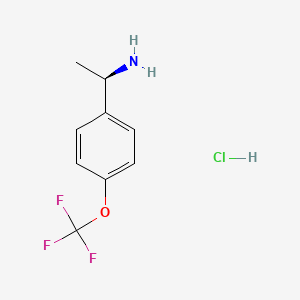

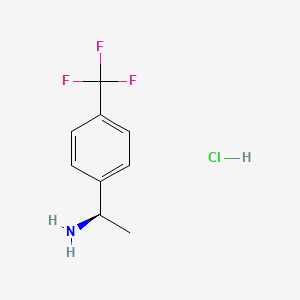

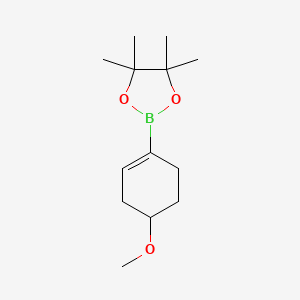

2-(4-甲氧基环己-1-烯-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

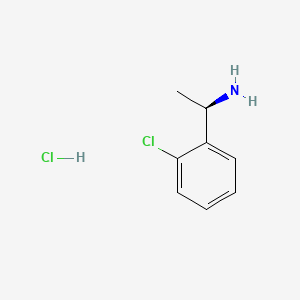

2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MCDB) is a novel boron-based compound that has been studied for its potential applications in scientific research. MCDB is a cyclic boronate ester that can be synthesized using a variety of methods. It is a highly reactive compound that is capable of undergoing a variety of chemical transformations, including nucleophilic substitution, addition, and oxidation. MCDB has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. Additionally, possible future directions for research will be discussed.

科学研究应用

抗肿瘤和抗血管生成作用

研究发现与 2-(4-甲氧基环己-1-烯-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷类似的化合物具有潜在的抗肿瘤和抗血管生成作用。例如,对具有相似甲氧基团的儿茶酚雌激素的研究表明,这些化合物可以抑制癌性肿瘤的生长,并阻止肿瘤生长所需的新血管的形成。这表明具有甲氧基环己烯的化合物可能具有相似的作用,并且可能用于癌症研究或治疗开发 (Zhu & Conney, 1998).

催化氧化用于化学合成

2-(4-甲氧基环己-1-烯-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷的结构表明其在催化氧化过程中的潜力。对相关化合物环己烯的催化氧化研究突出了生产各种工业重要中间体的能力。这项研究可以指导使用类似化合物的新的催化剂或催化过程的开发,强调了它们在合成化学中的重要性 (Cao et al., 2018).

增强热电材料

具有甲氧基环己烯和二氧杂硼环丁烷基团的化合物也可能有助于热电材料的开发。例如,对基于聚(3,4-乙撑二氧噻吩) (PEDOT) 的材料的研究,这些材料与二氧杂硼环丁烷一样在其结构中包含氧和硼,已显示出显着提高热电器件效率的潜力。这些发现表明,可以探索类似化合物的热电应用,从而可能带来更有效的能量转换技术 (Yue & Xu, 2012).

作用机制

Target of Action

The primary targets of 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester, also known as 2-(4-methoxycyclohex-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are organic compounds in chemical reactions. This compound is a boronic ester, which is a versatile intermediate used in the synthesis of a variety of chemical products .

Mode of Action

The compound interacts with its targets through chemical reactions. As a boronic ester, it can undergo transformations into other functional groups, retaining the high enantioenrichment of the starting boronic ester . It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

The affected pathways involve the transformation of the boronic ester moiety into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . These transformations provide access to a broad array of diverse molecules with high enantioselectivity .

Result of Action

The result of the compound’s action is the formation of new chemical bonds and the synthesis of new compounds. This can lead to the creation of a wide range of chemical products, including pharmaceuticals and fragrances .

Action Environment

The action, efficacy, and stability of 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the Suzuki–Miyaura cross-coupling reactions in which it participates are typically performed under mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

2-(4-methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6,11H,7-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJKAJRQPDUAFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。